molecular formula C14H20N6 B14312207 5,6-Bis(diethylamino)pyrazine-2,3-dicarbonitrile CAS No. 116785-89-8

5,6-Bis(diethylamino)pyrazine-2,3-dicarbonitrile

Cat. No.: B14312207
CAS No.: 116785-89-8
M. Wt: 272.35 g/mol
InChI Key: RATQDXKRGQPMPO-UHFFFAOYSA-N
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Description

5,6-Bis(diethylamino)pyrazine-2,3-dicarbonitrile, often referred to as DPZ , is a heterocyclic compound with the empirical formula C₁₆H₁₀N₄O₂S₂. It belongs to the class of pyrazine derivatives and features two diethylamino groups attached to the pyrazine ring. DPZ exhibits interesting properties due to its extended π-conjugation system and electron-donating substituents.

Preparation Methods

a. Synthetic Routes: The synthesis of DPZ involves the condensation of diaminomaleonitrile (DAMN) with α-diketones. The reaction proceeds as follows:

DAMN+α-diketoneDPZ\text{DAMN} + \text{α-diketone} \rightarrow \text{DPZ} DAMN+α-diketone→DPZ

b. Reaction Conditions: The specific reaction conditions for DPZ synthesis may vary, but typically involve refluxing the reactants in an appropriate solvent (such as ethanol or acetonitrile) under controlled temperature and time.

c. Industrial Production Methods: While DPZ is not produced on a large industrial scale, its synthesis can be scaled up using similar principles. due to its specialized applications, DPZ is primarily prepared in research laboratories.

Chemical Reactions Analysis

DPZ can undergo various reactions, including:

    Photocatalysis: DPZ serves as an organic photoredox catalyst in visible-light-mediated transformations. It participates in asymmetric dual catalytic systems.

    Radical Cascade Reactions: DPZ enables diverse aerobic radical cascade reactions.

Common reagents and conditions used in DPZ reactions include visible light, oxygen, and suitable solvents.

Major products formed from DPZ reactions depend on the specific transformation and substrates involved.

Scientific Research Applications

DPZ finds applications in several scientific fields:

    Chemistry: As a catalyst, DPZ facilitates challenging transformations under mild conditions.

    Biology: Researchers explore its potential in bioorthogonal chemistry and labeling studies.

    Medicine: DPZ’s unique properties may inspire drug discovery efforts.

    Industry: While not widely used industrially, DPZ’s reactivity contributes to the development of novel synthetic methodologies.

Mechanism of Action

The exact mechanism by which DPZ exerts its effects depends on the specific reaction it catalyzes. It likely involves electron transfer processes and radical intermediates. Further mechanistic studies are ongoing.

Comparison with Similar Compounds

DPZ stands out due to its diethylamino substituents and extended π-conjugation. Similar compounds include other pyrazine derivatives like 5,6-dimethyl-2,3-pyrazinedicarbonitrile and related heterocycles.

Properties

CAS No.

116785-89-8

Molecular Formula

C14H20N6

Molecular Weight

272.35 g/mol

IUPAC Name

5,6-bis(diethylamino)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C14H20N6/c1-5-19(6-2)13-14(20(7-3)8-4)18-12(10-16)11(9-15)17-13/h5-8H2,1-4H3

InChI Key

RATQDXKRGQPMPO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(N=C1N(CC)CC)C#N)C#N

Origin of Product

United States

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